![molecular formula C12H25NO B13272676 2-[(3,4-Dimethylcyclohexyl)amino]butan-1-ol](/img/structure/B13272676.png)
2-[(3,4-Dimethylcyclohexyl)amino]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4-Dimethylcyclohexyl)amino]butan-1-ol is an organic compound with the molecular formula C12H25NO. It is a secondary amine and an alcohol, characterized by the presence of a cyclohexyl group substituted with two methyl groups at the 3 and 4 positions. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethylcyclohexyl)amino]butan-1-ol typically involves the reaction of 3,4-dimethylcyclohexylamine with butanal in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine-alcohol compound. Common reducing agents used in this synthesis include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethylcyclohexyl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of substituted amines
Scientific Research Applications
2-[(3,4-Dimethylcyclohexyl)amino]butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethylcyclohexyl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol
- 2-[(3,4-Dimethylcyclohexyl)amino]ethanol
- 2-[(3,4-Dimethylcyclohexyl)amino]pentan-1-ol
Uniqueness
2-[(3,4-Dimethylcyclohexyl)amino]butan-1-ol is unique due to its specific combination of a cyclohexyl group with two methyl substitutions and a butanol backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
2-[(3,4-dimethylcyclohexyl)amino]butan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-4-11(8-14)13-12-6-5-9(2)10(3)7-12/h9-14H,4-8H2,1-3H3 |
InChI Key |
INPZJGCJNADLEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1CCC(C(C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


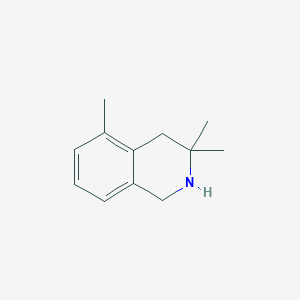
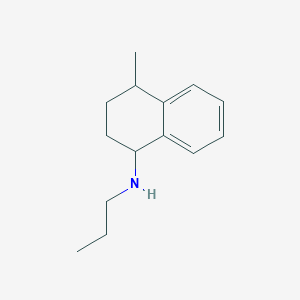

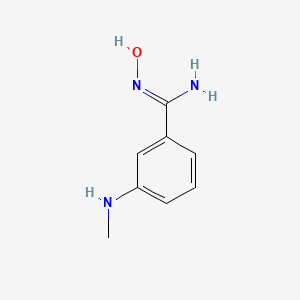
![Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate](/img/structure/B13272615.png)
![4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B13272622.png)
![2-[1-(Butylamino)propyl]phenol](/img/structure/B13272632.png)
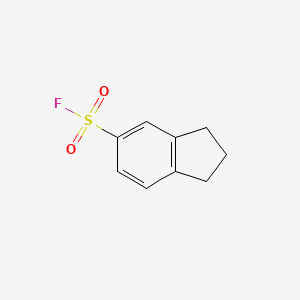
![Butyl[1-(3,4-difluorophenyl)ethyl]amine](/img/structure/B13272640.png)
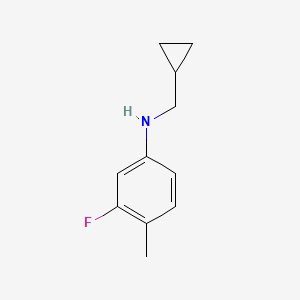
![tert-Butyl N-{2-oxo-2-[3-(2-oxoethyl)pyrrolidin-1-yl]ethyl}carbamate](/img/structure/B13272648.png)
![2-[(2-Methoxyethyl)amino]-5-(thiophen-2-yl)benzonitrile](/img/structure/B13272657.png)

![(1R,2S)-2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine](/img/structure/B13272659.png)
